Methyl 11-(pyridin-2-YL)undecanoate
Description
Properties
CAS No. |
53602-15-6 |
|---|---|
Molecular Formula |
C17H27NO2 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
methyl 11-pyridin-2-ylundecanoate |
InChI |
InChI=1S/C17H27NO2/c1-20-17(19)14-9-7-5-3-2-4-6-8-12-16-13-10-11-15-18-16/h10-11,13,15H,2-9,12,14H2,1H3 |
InChI Key |
SLVCTLKPMFHEPE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCC1=CC=CC=N1 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Alkylation via Grignard Reagents
Procedure :
- Synthesis of Methyl 10-Bromoundecanoate :
Preparation of Pyridin-2-ylmethyl Magnesium Bromide :
Alkylation Reaction :
Yield : 65–75% (optimized for primary alkyl halides).
Key Advantages : Direct C–C bond formation; compatible with ester functionalities.
Cross-Coupling via Negishi Reaction
Procedure :
- Synthesis of Methyl 11-Bromoundecanoate :
- As described in Section 2.1.
Preparation of Pyridin-2-ylzinc Bromide :
Palladium-Catalyzed Coupling :
Yield : 60–70% (dependent on halide reactivity and catalyst loading).
Key Advantages : Tolerates steric hindrance; high regioselectivity.
Mitsunobu Reaction for Terminal Functionalization
Procedure :
- Synthesis of Methyl 11-Hydroxyundecanoate :
- Mitsunobu Coupling :
Yield : 50–60% (limited by competing elimination).
Key Advantages : Mild conditions; avoids metal catalysts.
Comparative Analysis of Methods
| Method | Yield | Complexity | Cost | Scalability |
|---|---|---|---|---|
| Grignard Alkylation | 65–75% | Moderate | Low | High |
| Negishi Coupling | 60–70% | High | High | Moderate |
| Mitsunobu Reaction | 50–60% | Low | Moderate | Low |
Optimal Route : Grignard alkylation balances yield, cost, and scalability for industrial applications.
Mechanistic Insights and Challenges
Steric and Electronic Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 11-(pyridin-2-YL)undecanoate can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4); typically carried out in anhydrous ether or tetrahydrofuran (THF).
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid); typically carried out in the presence of a catalyst or under acidic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: 11-(pyridin-2-YL)undecanol.
Substitution: Halogenated or nitrated derivatives of the pyridine ring.
Scientific Research Applications
Methyl 11-(pyridin-2-YL)undecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of Methyl 11-(pyridin-2-YL)undecanoate is largely dependent on its interaction with specific molecular targets. The pyridine ring can engage in hydrogen bonding and π-π interactions with proteins and enzymes, potentially modulating their activity. The ester group may also play a role in the compound’s bioavailability and distribution within biological systems.
Comparison with Similar Compounds
Structural Variations and Functional Group Modifications
Key structural analogs differ in substituents, chain length, or functional groups. Below is a comparative analysis:
Notes:
- Pyridinyl vs. Epoxide Groups: The pyridinyl group enhances basicity and hydrogen-bonding capacity compared to the electrophilic epoxide in methyl 11-((2R,3S)-3-pentyloxiran-2-yl)undecanoate. This difference likely impacts solubility (pyridine: polar vs. epoxide: moderately polar) and reactivity (epoxides undergo ring-opening reactions) .
- Positional Isomerism: Methyl 2-(4-methoxyphenyl)undecanoate has a methoxyphenyl group at C2, closer to the ester head, which may reduce chain flexibility and alter lipid bilayer interactions compared to the C11-substituted pyridinyl analog .
- Furan vs.
Physicochemical Properties
- Solubility: Pyridine-containing derivatives exhibit higher aqueous solubility than purely aliphatic esters (e.g., methyl pentadecanoate) due to the polarizable nitrogen atom .
- Thermal Stability: Epoxide-containing analogs (e.g., methyl 11-((2R,3S)-3-pentyloxiran-2-yl)undecanoate) may show lower thermal stability due to strained epoxide rings, whereas aryl-substituted esters (e.g., methyl 2-(4-methoxyphenyl)undecanoate) are more stable .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing methyl esters of substituted undecanoic acids, such as Methyl 11-(pyridin-2-YL)undecanoate?
- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, thiol-ene chemistry can functionalize unsaturated esters (e.g., methyl 10-undecenoate) with heterocyclic groups like pyridine. Key steps include:
- Reaction Monitoring : Use TLC (hexane/ethyl acetate 80:20 v/v) to track progress .
- Purification : Wash with 5% NaHCO₃ to remove acidic impurities, dry over anhydrous Na₂SO₄, and use column chromatography (basic alumina/hexane) for high-purity isolation (>99%) .
- Characterization : Confirm structure via ¹H/¹³C NMR, ESI-MS, and FTIR, comparing with literature data .
Q. How can researchers optimize the yield of this compound during synthesis?
- Methodological Answer :
- Catalyst Selection : Use coupling agents like EDC/HOBt for amide bond formation between pyridine derivatives and undecanoate precursors .
- Solvent Choice : Dichloromethane (DCM) or methanol is often effective for solubility and reaction homogeneity .
- Temperature Control : Microwave-assisted synthesis can enhance reaction rates and yields for similar long-chain esters .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Chromatography : GC or HPLC with standards (e.g., methyl undecanoate) for purity assessment .
- Spectroscopy : ¹H NMR (δ 1.2–1.6 ppm for aliphatic protons; δ 8.0–8.5 ppm for pyridinyl protons) and ESI-MS (to confirm molecular ion peaks) .
- Physical Properties : Measure melting point (-10°C for analogous esters) and refractive index (n²⁰/D ~1.429) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer :
- Functional Selection : Hybrid functionals like B3LYP (including exact exchange terms) improve accuracy for thermochemical properties (e.g., bond dissociation energies) .
- Basis Sets : Use 6-31G(d,p) for geometry optimization and frequency calculations.
- Applications : Predict redox behavior of the pyridinyl group or ester hydrolysis kinetics .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer :
- Byproduct Identification : Use LC-MS to detect side products (e.g., incomplete substitution or oxidation).
- Isotopic Labeling : Deuterated analogs (e.g., methyl undecanoate-d₂₁) can clarify fragmentation patterns in mass spectra .
- Cross-Validation : Compare experimental IR stretches (e.g., C=O at ~1740 cm⁻¹) with computational vibrational analyses .
Q. How can structure-activity relationships (SARs) guide the design of bioactive this compound conjugates?
- Methodological Answer :
- Functional Group Modifications : Introduce amino or thiol groups (e.g., via cysteamine hydrochloride) to enhance cellular uptake or targeting .
- Biological Assays : Test cytotoxicity (MTT assay) and antioxidant activity (DPPH radical scavenging) at varying concentrations (10–100 µM) .
- Conjugate Optimization : Adjust the linker length between the pyridinyl group and ester to balance hydrophobicity and bioavailability .
Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?
- Methodological Answer :
- Purification at Scale : Replace column chromatography with distillation (bp ~247°C) or recrystallization .
- Byproduct Management : Optimize stoichiometry to minimize unreacted precursors (e.g., pyridinyl halides).
- Stability Testing : Assess ester hydrolysis under physiological conditions (pH 7.4, 37°C) using HPLC .
Data Interpretation and Troubleshooting
Q. How should researchers address low yields in the thiol-ene synthesis of this compound?
- Methodological Answer :
- Radical Initiator Optimization : Adjust AIBN concentration (1–2 mol%) and UV exposure time .
- Oxygen Exclusion : Use degassed solvents and inert atmospheres to prevent radical quenching .
- Alternative Pathways : Explore Mitsunobu or Ullmann coupling for pyridinyl attachment if thiol-ene fails .
Q. What computational tools validate the regioselectivity of pyridinyl substitution in this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
